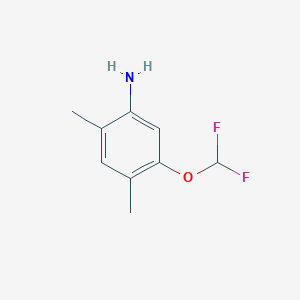
n-(Furan-2-ylmethyl)-3-(methylthio)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Furan-2-ylmethyl)-3-(methylthio)aniline: is an organic compound that features a furan ring attached to a benzene ring through a methylene bridge, with a methylthio group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(Furan-2-ylmethyl)-3-(methylthio)aniline typically involves the reaction of furan-2-carbaldehyde with 3-(methylthio)aniline in the presence of a reducing agent. The reaction is usually carried out under mild conditions to ensure the integrity of the furan ring and the methylthio group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-(Furan-2-ylmethyl)-3-(methylthio)aniline can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the furan ring or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the furan or benzene rings.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: n-(Furan-2-ylmethyl)-3-(methylthio)aniline is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of n-(Furan-2-ylmethyl)-3-(methylthio)aniline involves its interaction with molecular targets such as enzymes or receptors. The furan ring and the methylthio group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
n-(Furan-2-ylmethyl)aniline: Lacks the methylthio group, which may result in different reactivity and biological activity.
n-(Furan-2-ylmethyl)-2-(methylthio)aniline: Similar structure but with the methylthio group in a different position, affecting its chemical and biological properties.
Uniqueness: The presence of both the furan ring and the methylthio group in n-(Furan-2-ylmethyl)-3-(methylthio)aniline provides unique reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C12H13NOS |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C12H13NOS/c1-15-12-6-2-4-10(8-12)13-9-11-5-3-7-14-11/h2-8,13H,9H2,1H3 |
Clé InChI |
BRPBZACJFKWUEK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


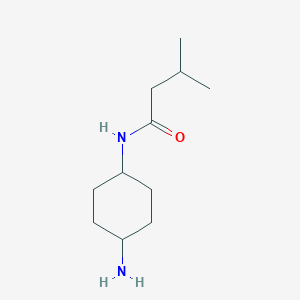
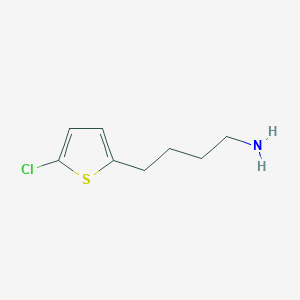
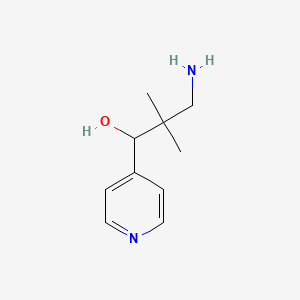
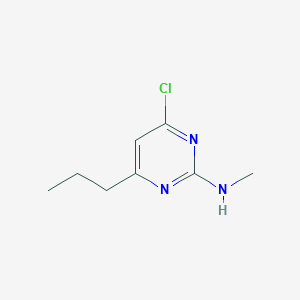
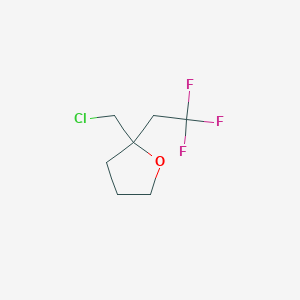
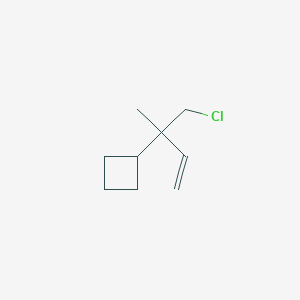
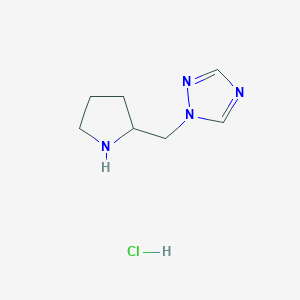
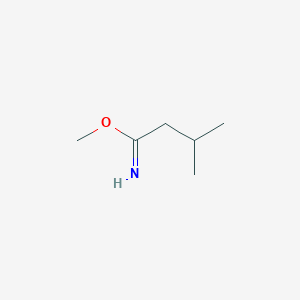
![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)
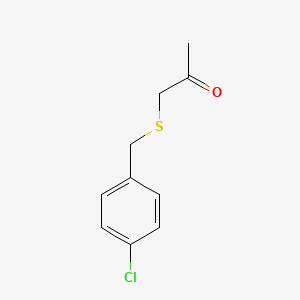
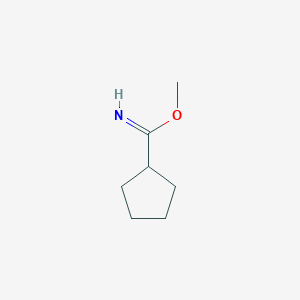
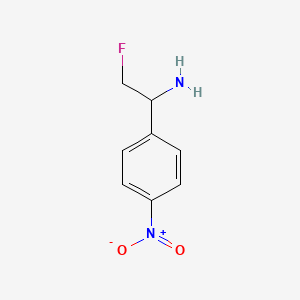
![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
